molecular formula C6H5FN2O4S B1371737 3-Fluoro-5-nitrobenzene-1-sulfonamide CAS No. 1181512-39-9

3-Fluoro-5-nitrobenzene-1-sulfonamide

Cat. No. B1371737
CAS RN: 1181512-39-9
M. Wt: 220.18 g/mol
InChI Key: NGLZODITESTMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-nitrobenzene-1-sulfonamide, commonly known as FNB-1, is a synthetic chemical compound with a wide range of applications in the scientific and industrial fields. FNB-1 is an important building block in organic synthesis, and has been used as a starting material for the production of pharmaceuticals, dyes, and other industrial products. It has also been used in scientific research to study its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Proteomics Research

This compound is used in proteomics research, which involves the study of proteomes and their functions. It is utilized as a biochemical tool for understanding protein interactions and dynamics within biological systems .

Tumor-Targeting Fluorescent Probes

Sulfonamide derivatives, including those related to 3-Fluoro-5-nitrobenzene-1-sulfonamide, have been synthesized for use as tumor-targeting fluorescent probes. These probes are important for noninvasive detection of cancers through fluorescent imaging .

Antibacterial Drugs

Sulfonamides, including derivatives of 3-Fluoro-5-nitrobenzene-1-sulfonamide, have been used as antibacterial drugs for decades. They are synthesized through amidation reactions and characterized for their antibacterial properties .

Drug Design and DNA Interaction

Research has been conducted on drug intermediate derivatives of sulfonamides, including 3-Fluoro-5-nitrobenzene-1-sulfonamide, for their potential to interact with DNA. This is part of the broader effort to design new drug molecules with medicinal importance .

Fluoroalkylation Chemistry

The unique effects of fluorine in organic reactions, such as fluoroalkylation, are an area of interest in chemical research. Compounds like 3-Fluoro-5-nitrobenzene-1-sulfonamide contribute to understanding these unique fluorine effects .

properties

IUPAC Name

3-fluoro-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLZODITESTMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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